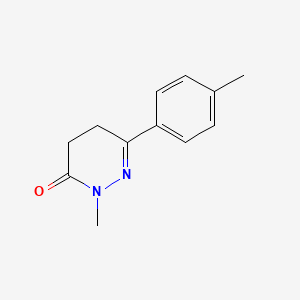
2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring fused with a phenyl group and a methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, dihydropyridazines, and functionalized pyridazine derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4,5-dihydropyridazin-3(2H)-one: Lacks the phenyl group, resulting in different chemical properties.
6-Phenyl-4,5-dihydropyridazin-3(2H)-one: Lacks the methyl substituent, affecting its reactivity and applications.
2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one: Contains an additional methyl group, leading to variations in its chemical behavior.
Uniqueness
2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of both a methyl and a phenyl group on the pyridazine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
483989-48-6 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-10(6-4-9)11-7-8-12(15)14(2)13-11/h3-6H,7-8H2,1-2H3 |
Clave InChI |
RQZZFYLYSAJNFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C(=O)CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
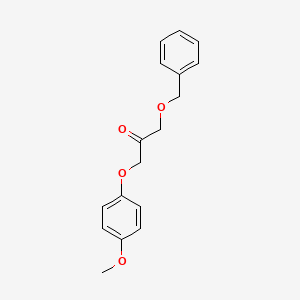
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
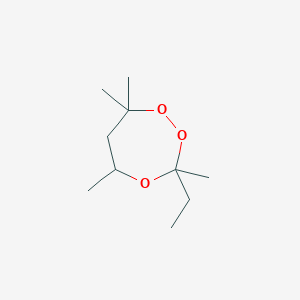
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)

![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
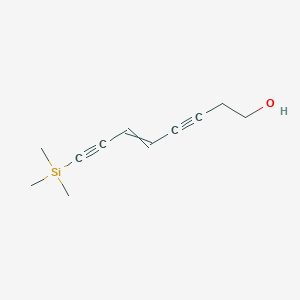
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
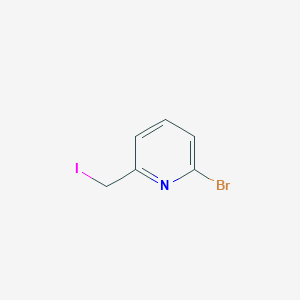

![N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide](/img/structure/B14245863.png)
